8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with a naphthalene-2-carbonyl substituent at position 4 and a methyl group at position 6. This compound (CAS: 1326813-09-5) is marketed for medicinal purposes, though detailed pharmacological data remain undisclosed .
Properties
IUPAC Name |
8-methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-21-10-8-20(9-11-21)22(17(13-26-20)19(24)25)18(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12,17H,8-11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKQWTZHTYNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spiro structure and potential biological activities. The compound's structure includes a naphthalene carbonyl group, which is believed to enhance its chemical interactions and biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol. The compound features a spiro framework characterized by the presence of two nitrogen atoms and an oxygen atom, contributing to its distinctive chemical properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of diazaspiro compounds possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The naphthalene carbonyl moiety is associated with cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Utilizing naphthalene derivatives in condensation reactions to form the desired carbonyl structure.
- Cyclization Processes : Employing cyclization techniques to construct the spiro framework effectively.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various diazaspiro compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Methyl... | Staphylococcus aureus | 32 µg/mL |
| 8-Methyl... | Escherichia coli | 64 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
In another study focused on anticancer activity, researchers tested the cytotoxic effects of the compound on several cancer cell lines (e.g., HeLa and MCF7). The findings demonstrated that the compound induced apoptosis in cancer cells at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF7 | 60 |
Comparison with Similar Compounds
Acyl Group Modifications
- Trifluoromethylbenzoyl Analog: The compound 8-methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-00-0) replaces the naphthalene-2-carbonyl group with a 4-(trifluoromethyl)benzoyl substituent. Molecular weight: 372.34 g/mol; purity: ≥95% .
- Nitrobenzoyl Analog :
8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-19-0) incorporates a nitro group, which may increase reactivity and hydrogen-bonding capacity. However, nitro groups are often associated with toxicity concerns .
Alkyl Group Variations
- Ethyl vs. Methyl at Position 8 :
8-Ethyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 119-81-3) substitutes the methyl group with ethyl, slightly increasing steric bulk. This modification could alter pharmacokinetic properties, such as membrane permeability and metabolic clearance .
Physicochemical Properties
- Solubility : The trifluoromethyl analog’s lower molecular weight and polar substituents may improve solubility in polar solvents relative to the naphthalene derivative.
Pharmacological and Functional Insights
Key Research Findings and Implications
- Structural Optimization : The naphthalene-2-carbonyl group balances lipophilicity and aromatic stacking interactions, making it a preferred substituent for lead optimization in drug discovery.
- Metabolic Considerations : Ethyl or trifluoromethyl substitutions may enhance metabolic stability compared to methyl or nitro groups .
- Synthesis Scalability: Recrystallization from ethanol and column chromatography are critical for achieving high purity (>95%) in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
